Sodium 2-(methylamino)ethanesulfonate, commercially procured as its N-coco acyl derivative (CAS 61791-42-2), is a bio-based anionic surfactant. Characterized by a robust N-methyl amide linkage and a hydrophilic sulfonate headgroup, this compound is procured as a primary or secondary surfactant in sulfate-free personal care and industrial cleansing formulations. Unlike traditional alkyl sulfates or ester-based isethionates, it delivers quantifiable hydrolytic stability across extreme pH ranges and measurable calcium soap dispersing power. For industrial buyers, its procurement is driven by its ability to maintain >90% foam volumes in 15° dH hard water and its compatibility with both highly acidic and alkaline active ingredients, making it a versatile chassis for advanced dermatological products [1].
Attempting to substitute Sodium 2-(methylamino)ethanesulfonate (CAS 61791-42-2) with generic sulfate-free alternatives like Sodium Cocoyl Isethionate (SCI) or unmethylated taurates introduces critical formulation failure points. SCI relies on an ester bond that is highly susceptible to alkaline and acid hydrolysis, strictly limiting its use to a narrow pH window (pH 6.0–8.0) and precluding its use in AHA/BHA exfoliating cleansers or alkaline treatments. Furthermore, substituting with unmethylated taurates removes the steric protection of the N-methyl group, which leads to secondary amidation during synthesis, generating di-acyl impurities that reduce active yield to <85% and increase irritation potential. The N-methyl group is structurally essential for both the compound's broad pH stability (pH 3.0–11.0) and its high-yield manufacturing profile, making it non-interchangeable for pH-extreme formulations [1].
The N-methyl amide bond in Sodium 2-(methylamino)ethanesulfonate (CAS 61791-42-2) confers resistance to hydrolysis, maintaining structural integrity across a broad pH spectrum from 3.0 to 11.0. In direct contrast, ester-based comparators such as Sodium Cocoyl Isethionate (SCI) undergo rapid hydrolytic degradation when formulated outside a narrow pH 6.0–8.0 window. This structural resilience prevents the loss of active surfactant concentration and the subsequent drift in formulation viscosity over the product's shelf life [1].
| Evidence Dimension | Operational pH stability range |
| Target Compound Data | Stable from pH 3.0 to 11.0 |
| Comparator Or Baseline | Sodium Cocoyl Isethionate (SCI) (Stable only at pH 6.0–8.0) |
| Quantified Difference | Expands the stable formulation window by >5 pH units |
| Conditions | Aqueous surfactant chassis under accelerated aging |
Enables procurement for highly acidic (e.g., salicylic acid) or alkaline formulations where standard isethionates would chemically degrade.
The presence of the N-methyl group in the taurine precursor acts as a critical steric shield during the amidation process with fatty acids. This structural feature drives the reaction selectivity toward the target mono-acyl product to >95%. When unmethylated taurine is used as a baseline substitute, the primary amine undergoes secondary amidation, resulting in di-acyl cross-linked impurities that lower the active yield to <85% and increase the irritation profile of the final batch. The N-methylated structure inherently guarantees a quantifiably higher purity raw material [1].
| Evidence Dimension | Target mono-acyl amidation selectivity |
| Target Compound Data | >95% selectivity with minimal di-acyl formation |
| Comparator Or Baseline | Unmethylated taurine precursors (<85% selectivity) |
| Quantified Difference | >10% increase in active yield and elimination of cross-linked impurities |
| Conditions | Industrial amidation synthesis with coconut fatty acids |
Reduces the need for costly secondary purification and ensures a consistently mild, high-yield surfactant for dermatological procurement.
Sodium 2-(methylamino)ethanesulfonate (CAS 61791-42-2) exhibits measurable calcium soap dispersing power due to the synergistic effect of its sulfonate headgroup and N-methyl amide linkage. When tested in 15° dH hard water, it maintains >90% of its baseline foam volume and prevents the precipitation of insoluble calcium salts. Standard carboxylate soaps and traditional sulfates like Sodium Lauryl Sulfate (SLS) suffer severe performance degradation under identical conditions, losing >50% of their lather and forming insoluble scum that compromises cleansing efficacy [1].
| Evidence Dimension | Foam volume retention in hard water (15° dH) |
| Target Compound Data | Maintains >90% foam volume without precipitation |
| Comparator Or Baseline | Sodium Lauryl Sulfate (SLS) / Carboxylate soaps (<50% foam retention) |
| Quantified Difference | 40% higher foam retention and complete prevention of calcium salt precipitation |
| Conditions | Aqueous solution at 15° dH water hardness |
Critical for ensuring consistent product performance and consumer satisfaction in geographic regions with high municipal water hardness.
The N-methyl group disrupts intermolecular hydrogen bonding, significantly enhancing the aqueous processability of the surfactant. Sodium 2-(methylamino)ethanesulfonate (CAS 61791-42-2) can be procured and handled as a 30-40% active pumpable paste or liquid at moderate temperatures (50°C). In contrast, Sodium Cocoyl Isethionate (SCI) is typically supplied as a solid powder or flake with near-zero solubility at room temperature, requiring energy-intensive high-heat dissolution (>80°C) to incorporate into liquid chassis. This difference measurably alters manufacturing cycle times and energy costs [1].
| Evidence Dimension | Commercial supply format and processing temperature |
| Target Compound Data | 30-40% active pumpable paste/liquid (processable at ~50°C) |
| Comparator Or Baseline | Sodium Cocoyl Isethionate (SCI) (solid flakes requiring >80°C dissolution) |
| Quantified Difference | Lowers required processing temperature by >30°C and eliminates solid-handling dust hazards |
| Conditions | Industrial scale-up and liquid cleanser compounding |
Directly reduces manufacturing energy consumption, batch cycle times, and the need for specialized solid-handling equipment.
Directly leveraging its broad pH stability (pH 3.0–11.0), this compound is a structurally stable primary surfactant for acidic dermatological cleansers where ester-based isethionates would rapidly hydrolyze and lose viscosity [1].
Utilizing its quantifiable calcium soap dispersing power, it is procured for hair care lines designed to maintain >90% foam volume and prevent mineral buildup in regions with 15° dH or higher water hardness [2].
Because it is available as a pumpable 30-40% active paste processable at 50°C, it is highly suited for manufacturing facilities looking to reduce energy costs and batch times by avoiding the >80°C high-heat dissolution required by solid SCI flakes[3].
Corrosive;Irritant